molecular formula C13H29N B13274353 (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine

Cat. No.: B13274353
M. Wt: 199.38 g/mol
InChI Key: IEGZGKQAJOPEDN-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine (CAS: 1233536-76-9), also named 1,1,3,3-tetramethylbutylneopentylamine, is a branched tertiary amine with a molecular formula of C₁₃H₂₇N and a purity of 95% . Its structure features two bulky alkyl groups: a 2,2-dimethylpropyl (neopentyl) group and a 2,4,4-trimethylpentan-2-yl (tert-octyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with 2,4,4-trimethylpentan-2-yl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hindered amines.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used as a stabilizer in polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky alkyl groups attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues with Modified Alkyl Chains

(a) (2,2-Dimethylpropyl)(2-methylpropyl)amine (CAS: 944080-56-2)

  • Molecular Formula : C₉H₂₁N
  • Molecular Weight : 143.27 g/mol
  • Key Differences : Replaces the 2,4,4-trimethylpentan-2-yl group with a smaller 2-methylpropyl (isobutyl) group.
  • Properties : Liquid at room temperature; classified as "Danger" due to acute toxicity (oral/dermal/inhalation) .

(b) (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine (CAS: 1183413-67-3)

  • Molecular Formula : C₇H₁₄F₃N
  • Molecular Weight : 169.19 g/mol
  • Key Differences : Substitutes the tert-octyl group with a 2,2,2-trifluoroethyl group.
  • Properties : Enhanced polarity due to fluorine atoms, improving solubility in polar solvents. Safety data unspecified but likely higher toxicity due to fluorinated groups .
  • Applications: Potential use in agrochemicals or fluorinated polymer synthesis .

(c) (2,2-Dimethoxyethyl)(2-methylpropyl)amine (CAS: 1179210-15-1)

  • Molecular Formula: C₈H₁₉NO₂
  • Molecular Weight : 161.24 g/mol
  • Key Differences : Incorporates a dimethoxyethyl group, introducing oxygen atoms.
  • Applications : Intermediate for hydrophilic pharmaceuticals or surfactants .

Diarylamine Derivatives

Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine (CAS: 15721-78-5)

  • Molecular Formula : C₂₈H₄₁N
  • Key Differences : Extends the target compound’s structure into a diarylamine with tert-octylphenyl groups.
  • Properties : Solid crystalline material; high thermal stability.
  • Applications : Widely used as an antioxidant (e.g., AGERITE ODPA POWDER ) in rubber and plastics due to radical-scavenging capabilities .
  • Synthesis : Achieved via electrophilic alkylation, highlighting shared synthetic routes with simpler tert-octyl-substituted amines .

Comparative Analysis of Properties

Physical and Chemical Properties

Property Target Compound (2-methylpropyl) Analogue Trifluoroethyl Derivative Diarylamine Derivative
Molecular Weight 199.36 g/mol 143.27 g/mol 169.19 g/mol 391.64 g/mol
State Liquid Liquid Liquid Solid
Solubility Low in water Low in water Moderate in polar solvents Insoluble in water
Hazard Classification Not specified Danger (Acute Toxicity) Likely toxic Non-hazardous (antioxidant)
Key Applications Catalysis, R&D Pharmaceuticals Fluorinated polymers Industrial antioxidants

Steric and Electronic Effects

  • Steric Hindrance : The tert-octyl group in the target compound provides significant bulk, reducing nucleophilicity but enhancing stability in harsh conditions. Simpler analogues (e.g., 2-methylpropyl) lack this protection, increasing reactivity but also toxicity .
  • Electronic Effects : Fluorine atoms in the trifluoroethyl derivative increase electronegativity, altering reaction pathways compared to the purely alkyl-substituted target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 2,4,4-trimethylpentan-2-amine with 2,2-dimethylpropyl halides (e.g., chloride or bromide) under basic conditions. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for facilitating nucleophilic substitution. Temperature control (20–60°C) and slow addition of the alkylating agent are critical to minimize side reactions like over-alkylation .
  • Optimization : Use excess primary amine to drive the reaction to completion. Monitor progress via thin-layer chromatography (TLC) or GC-MS. Purification via fractional distillation or column chromatography (eluent: hexane/ethyl acetate) improves yield and purity.

Q. How can the molecular structure and purity of this compound be verified experimentally?

  • Structural Confirmation :

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian). Key signals include δ 1.0–1.4 ppm (methyl groups) and δ 2.5–3.0 ppm (N-CH2_2 groups) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 213.27 (calculated for C12_{12}H27_{27}N) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water) confirms ≥95% purity.

Q. What safety protocols are essential when handling this amine in laboratory settings?

  • Hazard Mitigation :

  • Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure) .
  • In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
    • Storage : Store in a cool, dry place (<25°C) away from strong acids or oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve ambiguities in the stereochemical configuration of this compound?

  • Experimental Design :

  • Grow single crystals via slow evaporation of a saturated hexane solution.
  • Use SHELXL for structure refinement. The branched alkyl groups may introduce challenges in resolving torsional angles; high-resolution data (≤0.8 Å) and twin refinement (via SHELXD) are recommended .
    • Data Interpretation : Compare bond lengths and angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to validate the structure .

Q. What analytical strategies are effective for reconciling contradictory data on the compound’s solubility and stability?

  • Case Study : If conflicting solubility values (e.g., in ethanol vs. DMSO) are reported:

  • Perform replicate measurements using gravimetric analysis (saturation method) under controlled humidity and temperature.
  • Validate via ultraviolet-visible (UV-Vis) spectroscopy at λ = 250–300 nm (amine-specific absorbance) .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Amines are prone to oxidation; adding antioxidants (e.g., BHT) may stabilize the compound .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or catalytic reactions?

  • Quantum Chemistry :

  • Use Gaussian 16 to calculate frontier molecular orbitals (FMOs). A high HOMO energy (-5.2 eV) suggests nucleophilic reactivity at the amine nitrogen .
  • Simulate reaction pathways (e.g., with palladium catalysts) using transition state theory (TS) to identify activation barriers .
    • Molecular Dynamics (MD) : Predict solvent effects (e.g., in THF vs. toluene) on reaction kinetics using GROMACS .

Q. Key Research Gaps and Future Directions

  • Biological Activity : No FDA-approved applications exist. Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to explore therapeutic potential .
  • Environmental Impact : Assess biodegradability via OECD 301F test to address ecotoxicological risks .

Properties

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C13H29N/c1-11(2,3)9-13(7,8)14-10-12(4,5)6/h14H,9-10H2,1-8H3

InChI Key

IEGZGKQAJOPEDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(C)(C)C

Origin of Product

United States

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